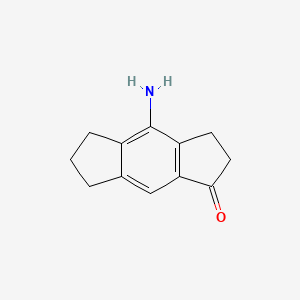![molecular formula C11H15ClN2O2 B1382555 Chlorhydrate de 3-[4-(1-aminoéthyl)phényl]-1,3-oxazolidin-2-one CAS No. 1803591-45-8](/img/structure/B1382555.png)
Chlorhydrate de 3-[4-(1-aminoéthyl)phényl]-1,3-oxazolidin-2-one
Vue d'ensemble
Description
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is a synthetic organic compound with a molecular formula of C11H14N2O2·HCl. This compound is known for its versatile applications in various fields, including medicinal chemistry and material science. It features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen, and a phenyl group substituted with an aminoethyl side chain.
Applications De Recherche Scientifique
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction between 4-(1-aminoethyl)phenol and ethylene carbonate under basic conditions can yield the oxazolidinone ring.
Substitution Reaction: The phenyl group is introduced through a substitution reaction where the oxazolidinone intermediate reacts with a phenyl halide in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oximes or nitriles.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amino alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Mécanisme D'action
The mechanism of action of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making it a potential antimicrobial agent. The aminoethyl side chain may enhance binding affinity and specificity to the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone derivative used as an antibiotic.
Tedizolid: A newer oxazolidinone with improved potency and reduced side effects.
Uniqueness
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives. Its aminoethyl side chain can enhance its interaction with biological targets, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8(12)9-2-4-10(5-3-9)13-6-7-15-11(13)14;/h2-5,8H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVWAQHPQMPJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)


![1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1382481.png)

![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)

![4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride](/img/structure/B1382489.png)




